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molecular formula C16H24BrClN2Si B1442200 5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole CAS No. 685513-96-6

5-Bromo-4-chloro-1-(triisopropylsilanyl)-7-azaindole

Cat. No. B1442200
M. Wt: 387.8 g/mol
InChI Key: ACMOJQQTZKUVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465726B2

Procedure details

To a solution of 5-bromo-4-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (10.1 g, ≈14.0 mmol; crude material prepared according to Tetrahedron Lett., 2004, 45, 2317-2319) in IPA (250 mL) at 0° C. was added 2N H2SO4 (25 mL) and the mixture was allowed to warm to RT and stirred overnight. IPA was evaporated at 35° C. and water was added to the residue and neutralized with 2N NaOH. The precipitate formed was filtered, washed with water followed by hexane, and dried under vacuum to yield the title compound as off-white solid. MS (ES+): m/z 233.01 (100) [MH+]; HPLC: tR=4.51 min (ZQ2000, polar—15 min).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:21])=[C:4]2[CH:10]=[CH:9][N:8]([Si](C(C)C)(C(C)C)C(C)C)[C:5]2=[N:6][CH:7]=1.OS(O)(=O)=O>CC(O)C>[Br:1][C:2]1[C:3]([Cl:21])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
IPA was evaporated at 35° C.
ADDITION
Type
ADDITION
Details
water was added to the residue
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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